Product packaging for 3-Chlorocyclopentane-1,2-dione(Cat. No.:CAS No. 83846-49-5)

3-Chlorocyclopentane-1,2-dione

Cat. No.: B12659151
CAS No.: 83846-49-5
M. Wt: 132.54 g/mol
InChI Key: SNAOXHWORPTDTJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Compounds

Halogenated organic compounds are molecules that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine). The presence of a halogen is pivotal; it introduces polarity, can act as a good leaving group in substitution and elimination reactions, and can direct the regioselectivity of chemical transformations. illinois.edu Thousands of halogenated compounds have been identified as natural products, many originating from marine organisms, bacteria, and fungi, and a significant number exhibit potent biological activities, including antibacterial, antifungal, and antitumor properties. researchgate.netudel.edu In synthetic chemistry, halogenated intermediates are invaluable, particularly in metal-catalyzed cross-coupling reactions that are fundamental to the construction of complex molecules. kaust.edu.sa The specific halogen atom—chlorine, in this case—imparts a moderate degree of reactivity compared to other halogens, making it a versatile tool in synthetic strategies.

Overview of Cyclic Diketone Chemical Landscapes

Cyclic ketones are foundational structures in organic chemistry, and the presence of a second ketone group, as in diketones, creates a rich chemical landscape. These compounds are key intermediates in the synthesis of natural products and pharmaceuticals. Cyclic diketones, particularly β-diketones (where the carbonyl groups are separated by one carbon), often exhibit keto-enol tautomerism, which significantly influences their reactivity. This class of compounds is known to be involved in the synthesis of various biologically active molecules. The global market for cyclic ketones is expanding, driven by their importance as versatile intermediates in industries such as pharmaceuticals, agrochemicals, and fragrances.

The specific arrangement of the dicarbonyl groups is crucial. For instance, cyclopentane-1,3-diones have been studied for their chemical properties and as probes for biological systems. rsc.org In contrast, 1,2-dicarbonyl compounds, such as 3-Chlorocyclopentane-1,2-dione, possess an adjacent pair of ketone groups, a structural motif known for its unique reactivity and potential to participate in a variety of chemical transformations, including cyclizations and rearrangements.

Research Rationale for this compound Investigations

While dedicated research focusing exclusively on this compound is limited in publicly available literature, the rationale for its investigation can be inferred from the properties of related compounds. The primary interest in a molecule like this compound lies in its potential as a synthetic building block. The combination of a reactive 1,2-dione functionality with a chlorine atom on the cyclopentane (B165970) ring suggests it could serve as a versatile intermediate for creating more complex molecular architectures.

The presence of the chlorine atom provides a handle for nucleophilic substitution or elimination reactions, while the diketone moiety can undergo reactions such as condensation, reduction, or rearrangement. Halogenated compounds are often explored for their potential biological activity. For example, many natural and synthetic halogenated molecules exhibit insecticidal, fungicidal, and herbicidal properties. biointerfaceresearch.com The biological activities of many halometabolites are dependent on the type, number, and position of the halogen atoms. udel.edu Therefore, a key rationale for synthesizing and studying this compound would be to screen it for potential bioactivity and to use it as a scaffold to generate libraries of new compounds for drug discovery and agrochemical research.

Current State of Research on Halogenated Cyclopentanediones

The current body of research on halogenated cyclopentanediones primarily focuses on isomers other than this compound. A significant amount of research has been dedicated to 2-chlorocyclopentane-1,3-dione, which is a known intermediate in the biosynthesis of the fungal metabolite caldariomycin. illinois.eduudel.edu Studies in this area have explored the enzymatic halogenation processes in fungi, where chloroperoxidase enzymes catalyze the chlorination of a cyclopentanedione precursor. illinois.eduresearchgate.netresearchgate.net

Synthetic strategies targeting complex natural products, such as palau'amine, have also involved the construction of chlorinated cyclopentane cores, highlighting the importance of this structural motif in medicinal chemistry. nih.gov Furthermore, synthetic methodologies like the Negishi cross-coupling have been applied to halogenated cyclopentanedione derivatives to create carbon-carbon bonds, demonstrating their utility in building complex organic molecules. researchgate.net

Data Tables

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 83846-49-5 echemi.com
Molecular Formula C₅H₅ClO₂ echemi.commolport.com
Molecular Weight 132.54 g/mol echemi.commolport.com
InChIKey SNAOXHWORPTDTJ-UHFFFAOYSA-N echemi.com

| Canonical SMILES | C1CC(=O)C(=O)C1Cl molport.com |

Table 2: Reported Physical Properties of this compound

Property Value Source
Melting Point 138-139 °C echemi.com
Boiling Point 227.8 °C at 760 mmHg echemi.com
Density 1.33 g/cm³ echemi.com
Flash Point 91.9 °C echemi.com
Refractive Index 1.481 echemi.com

Note: The physical properties listed are from a chemical supplier and have not been independently verified by peer-reviewed literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClO2 B12659151 3-Chlorocyclopentane-1,2-dione CAS No. 83846-49-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83846-49-5

Molecular Formula

C5H5ClO2

Molecular Weight

132.54 g/mol

IUPAC Name

3-chlorocyclopentane-1,2-dione

InChI

InChI=1S/C5H5ClO2/c6-3-1-2-4(7)5(3)8/h3H,1-2H2

InChI Key

SNAOXHWORPTDTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=O)C1Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chlorocyclopentane 1,2 Dione

Classical Organic Synthesis Approaches to Chlorinated Cyclopentane-1,2-dione Systems

Traditional synthetic routes to chlorinated cyclopentanediones rely on established organic reactions, including direct halogenation, strategic cyclizations, and oxidation of chlorinated precursors.

Direct Halogenation Strategies

The direct introduction of a chlorine atom onto the cyclopentane-1,2-dione scaffold is a primary synthetic consideration. This typically involves the α-chlorination of the ketone. Reagents such as N-chlorosuccinimide (NCS) are commonly employed for this purpose, often activated by acid or radical initiators. organic-chemistry.orgwikipedia.org The reaction proceeds via the enol or enolate form of the dione (B5365651), where the electron-rich double bond attacks the electrophilic chlorine source. Controlling the regioselectivity to favor chlorination at the C-3 position over other potential sites is a key challenge in this approach.

Table 1: Common Reagents for Direct Chlorination of Ketones

Reagent Typical Conditions Role
N-Chlorosuccinimide (NCS) Acid or radical initiation Electrophilic chlorine source
Sulfuryl chloride (SO₂Cl₂) Radical initiation (e.g., AIBN) or base Electrophilic chlorine source

Cyclization Reactions with Chlorinated Precursors

An alternative to direct chlorination is the construction of the cyclopentanedione ring from acyclic precursors that already contain the required chlorine atom. This approach offers greater control over the final position of the halogen. Methods like the Dieckmann condensation of a suitably substituted chlorinated diester could theoretically yield the desired cyclic β-keto ester, which can then be further manipulated.

More advanced cyclization strategies include chlorine-induced polyene cyclizations. nih.gov While not specifically demonstrated for cyclopentanediones, this biomimetic approach harnesses chloronium ion-initiated cation-π cascades to form cyclic structures from linear polyenes. nih.gov Adapting such a strategy could involve the cyclization of a chlorinated acyclic precursor designed to form the five-membered dione ring. Radical cyclizations, such as a directed 5-exo radical cyclization, also present a viable pathway for creating cis-fused cyclopentane (B165970) ring systems. nih.govorganic-chemistry.org

Oxidation Routes to the 1,2-Dione Moiety

This synthetic pathway begins with a pre-existing chlorinated cyclopentane ring, which is then oxidized to introduce the 1,2-dione functionality. A logical precursor would be 3-chlorocyclopentanol or 3-chlorocyclopentane-1,2-diol. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. khanacademy.org A variety of reagents can accomplish this, including chromium-based oxidants (e.g., pyridinium chlorochromate, PCC), Swern oxidation (using oxalyl chloride and DMSO), and Dess-Martin periodinane.

When starting from a diol, selective oxidation is necessary to yield the α-diketone. Strong oxidizing agents like potassium permanganate can cleave the carbon-carbon bond, which is generally undesirable. libretexts.orglibretexts.org Milder, more controlled oxidation methods are therefore required for this transformation.

Advanced and Emerging Synthetic Routes

Modern synthetic chemistry has seen the advent of more sophisticated techniques that offer improved selectivity, milder reaction conditions, and novel reactivity patterns. These include catalytic chlorination and chemoenzymatic methods.

Catalytic Chlorination Techniques, including Photocatalysis

Catalytic methods for chlorination provide an efficient and often more selective alternative to stoichiometric reagents. Recent advancements have focused on photocatalysis, which utilizes visible light to generate reactive intermediates under mild conditions. mdpi.com

Aryl ketones, for instance, can act as photocatalysts for the direct chlorination of C(sp³)–H bonds using NCS as the chlorine source. nih.gov This light-dependent reaction offers better control compared to traditional free-radical chain reactions. nih.gov Dual nickel/photoredox catalysis represents another cutting-edge technique, enabling transformations like the regioselective chlorocarbonylation of unactivated alkenes to access β-keto primary chlorides. researchgate.net Such methods could potentially be adapted for the selective C-H chlorination of cyclopentane-1,2-dione.

Table 2: Comparison of Classical vs. Photocatalytic Chlorination

Feature Classical Radical Chlorination Photocatalytic Chlorination
Initiation Heat or UV light Visible light
Control Often poor, can lead to over-halogenation Better control via irradiation time nih.gov
Selectivity Generally low regioselectivity Can be influenced by the catalyst

| Conditions | Often harsh | Typically mild, room temperature |

Chemoenzymatic Synthesis via Haloperoxidases, referencing related systems

Biocatalysis offers a green and highly selective approach to halogenation. Haloperoxidase enzymes, particularly vanadium-dependent chloroperoxidases (VCPOs), are capable of catalyzing the oxidation of chloride ions by hydrogen peroxide to generate an electrophilic chlorine equivalent ("hypochlorite"). researchgate.netchemrxiv.org This reactive species can then chlorinate a wide range of organic substrates.

The use of chloroperoxidases for the halogenation of β-dicarbonyl compounds and other electron-rich molecules has been documented. researchgate.netnih.gov For example, the vanadium-dependent chloroperoxidase from Curvularia inaequalis is noted for its robustness and high catalytic activity. chemrxiv.org Employing such an enzyme for the chlorination of cyclopentane-1,2-dione could provide high regioselectivity under mild, aqueous conditions, representing a significant improvement over classical methods. While the direct enzymatic synthesis of 3-chlorocyclopentane-1,2-dione may not be established, the proven ability of these enzymes to chlorinate similar scaffolds makes this a promising area for future research. researchgate.netresearchgate.net

Multi-component Reactions for Ring Formation and Halogenation

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of functionalized carbocycles. A hypothetical MCR for the formation of a this compound scaffold could involve the simultaneous formation of the cyclopentane ring and the introduction of the chlorine substituent.

One plausible, though currently theoretical, MCR approach could involve a cascade reaction. For instance, a process could be envisioned that starts with a Michael addition, followed by an intramolecular cyclization and a subsequent chlorination step in a one-pot fashion. While specific MCRs leading directly to this compound are not well-established in the literature, the principles of MCRs in constructing functionalized cyclopentene derivatives have been demonstrated. For example, reactions involving 1,2-allenic ketones with 4-chloroacetoacetate and a cyanide source can lead to functionalized cyclopentenes through a cascade of nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions rsc.org. Adapting such a strategy to yield the desired saturated and specifically chlorinated dione would be a novel synthetic endeavor.

The table below outlines a conceptual multi-component reaction pathway, highlighting the key transformations involved.

StepReactant AReactant BReactant CKey TransformationIntermediate/Product
1Michael AcceptorNucleophileChlorinating AgentTandem Michael Addition-Cyclization-ChlorinationThis compound

This conceptual pathway underscores the potential of MCRs to rapidly assemble complex molecules like this compound from simple precursors, although experimental validation is required.

Regioselectivity and Stereoselectivity in Synthesis

Achieving the desired substitution pattern and spatial orientation of atoms is a critical aspect of synthesizing this compound. This involves controlling where the chlorine atom is placed on the cyclopentane ring and its orientation relative to other substituents.

Control of Chlorine Atom Placement

The regioselective chlorination of an unsymmetrical ketone is highly dependent on the reaction conditions. The halogenation of ketones at the α-position can proceed through either an enol or enolate intermediate.

Under acidic conditions, the reaction proceeds via the enol, and halogenation typically occurs at the more substituted α-carbon. Conversely, under basic conditions, the enolate intermediate is formed, and halogenation tends to occur at the less sterically hindered α-carbon wikipedia.org. For cyclopentane-1,2-dione, which exists in tautomeric equilibrium with its enol form, 2-hydroxycyclopent-2-en-1-one, the positioning of the chlorine atom at the 3-position (a β-position to one carbonyl and α to the other in the diketo form) presents a unique challenge.

Direct chlorination of cyclopentane-1,2-dione would likely lead to substitution at the α-positions (C3 and C5). To achieve chlorination specifically at the 3-position, a strategy could involve the use of a precursor with a directing group or the selective activation of the C3 position. For instance, a synthetic route could be designed that proceeds through an intermediate where the C3 position is more susceptible to electrophilic attack by a chlorinating agent.

Diastereoselective and Enantioselective Pathways

The synthesis of a chiral molecule like this compound with a specific three-dimensional structure requires diastereoselective and enantioselective methods.

Diastereoselective Pathways: When a cyclic ketone already possesses a stereocenter, the introduction of a new substituent, such as a chlorine atom, can lead to the formation of diastereomers. The facial selectivity of the attack by the chlorinating agent is often influenced by steric hindrance from the existing substituent, directing the incoming group to the less hindered face of the ring. For instance, in the fluorination of cyclic ketones with a pre-existing stereocenter, high diastereocontrol has been observed acs.org. Similar principles would apply to the chlorination of a substituted cyclopentane-1,2-dione precursor, where the approach of the electrophilic chlorine would be dictated by the steric bulk of adjacent groups.

Enantioselective Pathways: Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved using chiral catalysts or auxiliaries. Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. For example, chiral primary amines derived from Cinchona alkaloids have been successfully used as catalysts for the highly enantioselective α-fluorination of cyclic ketones acs.org.

A similar organocatalytic approach could be envisioned for the enantioselective chlorination of a suitable cyclopentanone precursor. The catalyst would form a chiral enamine intermediate, which would then react with an electrophilic chlorine source. The chiral environment provided by the catalyst would favor the formation of one enantiomer over the other. The table below summarizes the potential outcomes of different stereoselective approaches.

Synthetic ApproachKey FeatureExpected Outcome
Diastereoselective Chlorination Substrate control (pre-existing stereocenter)Preferential formation of one diastereomer
Enantioselective Chlorination Chiral catalyst (e.g., organocatalyst)Preferential formation of one enantiomer

The development of such diastereoselective and enantioselective pathways is crucial for accessing stereochemically pure this compound, which is often a prerequisite for its application in fields such as medicinal chemistry and materials science.

Chemical Reactivity and Mechanistic Investigations of 3 Chlorocyclopentane 1,2 Dione

Reactivity at the Chlorine Substituent

The presence of an adjacent carbonyl group significantly influences the reactivity of the chlorine atom in 3-chlorocyclopentane-1,2-dione, making the α-carbon an electrophilic site.

Nucleophilic Substitution Reactions

This compound, as an α-chloroketone, is highly susceptible to nucleophilic substitution reactions at the chlorinated carbon. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon more electrophilic and thus more reactive towards nucleophiles than a typical alkyl chloride. These reactions generally proceed via an SN2 mechanism, leading to the displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles that can participate in these reactions include halides, alkoxides, amines, and thiolates. For instance, reaction with potassium iodide in acetone (B3395972) would be expected to yield 3-iodocyclopentane-1,2-dione. Similarly, treatment with sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of 3-methoxycyclopentane-1,2-dione. The enhanced reactivity of α-haloketones in SN2 reactions is a well-established principle in organic chemistry.

NucleophileReagent ExampleExpected Product
IodidePotassium Iodide (KI)3-Iodocyclopentane-1,2-dione
MethoxideSodium Methoxide (NaOMe)3-Methoxycyclopentane-1,2-dione
AmineAmmonia (NH₃)3-Aminocyclopentane-1,2-dione
ThiolateSodium Thiophenoxide (NaSPh)3-(Phenylthio)cyclopentane-1,2-dione

These substitution reactions are fundamental in modifying the structure of the cyclopentane (B165970) ring and introducing new functionalities for further synthetic transformations.

Radical Reaction Pathways

The carbon-chlorine bond in this compound can also undergo homolytic cleavage to generate radical intermediates. This can be initiated photochemically or by using radical initiators. The resulting α-carbonyl radical is a key intermediate that can participate in various radical-mediated transformations.

One significant photochemical reaction of ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbonyl bond upon excitation. In the case of this compound, this could lead to the formation of a diradical species. However, a more common radical pathway for α-chloroketones involves the cleavage of the C-Cl bond.

Recent advancements in photoredox catalysis have utilized α-chloro carbonyl compounds as precursors for α-acyl radicals. nih.gov In a typical scenario, a photocatalyst, upon excitation by visible light, can facilitate a single-electron transfer to the α-chloroketone, leading to the formation of a radical anion which then expels a chloride ion to generate the α-acyl radical. nih.gov This radical can then engage in cross-coupling reactions with other radical species or undergo addition to unsaturated systems. nih.gov

Reactivity of the Cyclopentane-1,2-dione Core

The 1,2-dicarbonyl functionality in the cyclopentane ring is a hub of reactivity, participating in tautomerism, condensation reactions, and serving as a precursor for heterocyclic systems.

Keto-Enol Tautomerism and Acidity

Like other dicarbonyl compounds, this compound exists in equilibrium with its enol tautomers. The presence of two carbonyl groups enhances the acidity of the α-protons, facilitating the formation of an enolate intermediate which can then be protonated to form the enol. For cyclopentane-1,2-dione, the enol form is generally less stable than the keto form. doubtnut.com

The acidity of the α-protons in 1,2-dicarbonyl systems is a key feature. The pKa values for the α-hydrogens of ketones are typically in the range of 19-21. core.ac.uk The presence of the electron-withdrawing chlorine atom at the 3-position is expected to further increase the acidity of the neighboring protons through an inductive effect. This enhanced acidity is crucial for its participation in base-catalyzed condensation reactions.

TautomerStructureStability
Keto formThis compoundGenerally more stable doubtnut.com
Enol form3-Chloro-2-hydroxycyclopent-2-en-1-oneLess stable

Condensation and Annulation Reactions

The acidic α-protons and the electrophilic carbonyl carbons of this compound make it an excellent substrate for condensation and annulation reactions. In the presence of a base, it can form an enolate which can then act as a nucleophile, attacking electrophiles such as aldehydes, ketones, or esters.

Aldol-type condensation reactions are a common transformation for dicarbonyl compounds. For example, reaction with an aldehyde in the presence of a base would lead to the formation of a β-hydroxy dicarbonyl compound, which could subsequently dehydrate to form an α,β-unsaturated system.

Annulation reactions, which involve the formation of a new ring, are also important transformations. The dione (B5365651) moiety can act as a building block for the construction of larger, more complex cyclic systems. These reactions often proceed through a sequence of condensation and cyclization steps.

Heterocyclic Ring Formation Derived from the Dione Moiety

The 1,2-dicarbonyl unit of this compound is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. The two adjacent carbonyl groups can react with binucleophiles to form five- or six-membered heterocyclic rings.

For instance, reaction with hydrazines can lead to the formation of pyridazine (B1198779) derivatives. Similarly, condensation with 1,2-diamines can yield quinoxaline (B1680401) analogues. The reaction with hydroxylamine (B1172632) would be expected to produce a dioxime, which could potentially cyclize. The specific outcome of these reactions can often be controlled by the reaction conditions and the nature of the binucleophile. These reactions are of significant importance in medicinal chemistry and materials science due to the prevalence of heterocyclic structures in biologically active molecules and functional materials.

Redox Chemistry of this compound

The redox chemistry of this compound involves the oxidation and reduction of its carbonyl groups. These transformations can be influenced by the nature of the oxidizing or reducing agents and the reaction conditions.

Ketones are generally resistant to oxidation under mild conditions. libretexts.orgchemguide.co.uk However, strong oxidizing agents can cleave the carbon-carbon bonds of the ring. For a cyclic diketone like this compound, oxidative cleavage would be a destructive process.

A more controlled oxidation pathway for ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). libretexts.org In the case of this compound, this reaction could potentially yield different lactone products, depending on which carbonyl group reacts and the migratory aptitude of the adjacent carbon atoms.

Oxidizing AgentPotential Product(s)Reaction Type
Strong Oxidants (e.g., KMnO4, hot conc. HNO3)Ring-opened dicarboxylic acids (e.g., 2-chloro-3-oxoadipic acid)Oxidative Cleavage
Peroxy acids (e.g., m-CPBA)Lactone derivativesBaeyer-Villiger Oxidation

This table presents potential oxidation pathways based on the general reactivity of cyclic ketones. Specific experimental data for this compound is not available.

The reduction of this compound can proceed through several pathways, primarily targeting the two carbonyl groups. The choice of reducing agent will determine the extent of reduction.

Mild reducing agents, such as sodium borohydride (B1222165) (NaBH4), will typically reduce the ketone functionalities to secondary alcohols. The reduction of the two carbonyl groups can lead to the formation of a diol, 3-chlorocyclopentane-1,2-diol. Due to the creation of new stereocenters, a mixture of stereoisomers can be expected.

More potent reducing agents, like lithium aluminum hydride (LiAlH4), can also reduce the ketones to alcohols. msu.edu Furthermore, under certain conditions, reductive dehalogenation can occur, where the chlorine atom is removed. wikipedia.org This is a common reaction for α-halo ketones. wikipedia.orgwikipedia.org The reaction with hydrazine, known as the Wolff-Kishner reduction, can deoxygenate the carbonyl groups to methylene (B1212753) groups, although the presence of the halogen might lead to competing reactions. acs.org

Reducing AgentPotential Product(s)Reaction Type
Sodium Borohydride (NaBH4)3-Chlorocyclopentane-1,2-diolCarbonyl Reduction
Lithium Aluminum Hydride (LiAlH4)3-Chlorocyclopentane-1,2-diol, Cyclopentane-1,2-diolCarbonyl Reduction & Reductive Dehalogenation
Hydrazine (Wolff-Kishner Reduction)3-ChlorocyclopentaneDeoxygenation
Catalytic Hydrogenation (e.g., H2/Pd)3-Chlorocyclopentane-1,2-diol, Cyclopentane-1,2-diolCarbonyl Reduction & Reductive Dehalogenation

This table outlines plausible reduction pathways based on established reactions of α-chloro ketones and diketones. The actual product distribution may vary depending on reaction conditions.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for this compound would involve a combination of experimental and computational studies. Key mechanistic pathways to investigate would include nucleophilic addition to the carbonyl carbons and reactions involving the enolate form of the molecule.

The presence of two electrophilic carbonyl carbons makes them susceptible to nucleophilic attack. The mechanism of nucleophilic addition typically involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation yields the alcohol product. In the case of reduction with hydrides, the hydride ion acts as the nucleophile.

Due to the acidity of the α-hydrogens, this compound can readily form enolates in the presence of a base. The formation of the enol is a key step in reactions such as α-halogenation. libretexts.orgyoutube.com The enolate can then act as a nucleophile, attacking various electrophiles.

A significant reaction pathway for α-halo ketones is the Favorskii rearrangement, which occurs in the presence of a base. wikipedia.org This rearrangement involves the formation of a cyclopropanone (B1606653) intermediate from the enolate, followed by nucleophilic attack and ring opening to yield a carboxylic acid derivative with a rearranged carbon skeleton. For this compound, this could potentially lead to the formation of a cyclobutanecarboxylic acid derivative.

Spectroscopic and Structural Characterization of 3 Chlorocyclopentane 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity and chemical environment of each nucleus can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Chlorocyclopentane-1,2-dione is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of electron-withdrawing groups, namely the two carbonyls and the chlorine atom, will significantly influence the chemical shifts of the neighboring protons, causing them to appear at a lower field (downfield) compared to unsubstituted alkanes.

The methine proton (H-3), being directly attached to the same carbon as the chlorine atom and alpha to a carbonyl group, is expected to be the most deshielded proton. The methylene (B1212753) protons at C-4 and C-5 are diastereotopic due to the stereocenter at C-3, and therefore, they are expected to be chemically non-equivalent, leading to more complex splitting patterns.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-34.2 - 4.5Doublet of Doublets (dd)
H-4a2.8 - 3.1Doublet of Doublets of Doublets (ddd)
H-4b2.5 - 2.8Doublet of Doublets of Doublets (ddd)
H-5a2.3 - 2.6Multiplet (m)
H-5b2.1 - 2.4Multiplet (m)

Note: These are estimated values and the actual spectrum may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The carbonyl carbons (C-1 and C-2) are expected to appear significantly downfield due to the strong deshielding effect of the double-bonded oxygen atoms. The carbon atom bearing the chlorine (C-3) will also be shifted downfield.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-1195 - 205
C-2195 - 205
C-360 - 70
C-435 - 45
C-525 - 35

Note: These are estimated values and the actual spectrum may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-3 and the protons on C-4, and between the protons on C-4 and C-5.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. This would allow for the definitive assignment of the ¹H signals to their corresponding ¹³C signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. Due to the interaction between the two adjacent carbonyls, this band may appear as a single, potentially broad, peak or as two closely spaced peaks. The C-Cl stretching vibration will also give rise to a characteristic absorption in the fingerprint region.

Predicted IR Absorption Bands for this compound:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (carbonyl) stretch1740 - 1780Strong
C-H (alkane) stretch2850 - 3000Medium
C-Cl stretch600 - 800Medium to Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also active in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, vibrations of non-polar bonds can be more intense in the Raman spectrum. The C-C bond vibrations of the cyclopentane (B165970) ring would be expected to produce signals in the Raman spectrum.

Predicted Raman Shifts for this compound:

Functional GroupPredicted Raman Shift (cm⁻¹)Intensity
C=O (carbonyl) stretch1740 - 1780Medium
C-C (ring) stretch800 - 1200Medium
C-Cl stretch600 - 800Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical exact mass of this compound, with the molecular formula C₅H₅ClO₂, can be calculated by summing the masses of its constituent isotopes.

Based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), the calculated monoisotopic mass of this compound is 131.9978071 Da nih.gov. An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the elemental composition of the sample.

ParameterValue
Molecular FormulaC₅H₅ClO₂
Monoisotopic Mass131.9978071 Da

Tandem Mass Spectrometry for Fragmentation Analysis

The fragmentation of this compound would likely be initiated by the ionization of one of the oxygen atoms. Subsequent fragmentation could proceed through several pathways, including:

Loss of CO: A common fragmentation pathway for dicarbonyl compounds is the neutral loss of carbon monoxide (CO), which would result in a fragment ion with a mass-to-charge ratio (m/z) of 103.9999.

Loss of Cl: Cleavage of the carbon-chlorine bond could lead to the loss of a chlorine radical, resulting in a fragment ion at m/z 97.0289.

Ring-opening and subsequent fragmentation: The cyclopentane ring could undergo cleavage, leading to a variety of smaller fragment ions.

A plausible fragmentation cascade could involve an initial loss of CO, followed by the loss of a chlorine radical, or vice versa. The relative abundance of the different fragment ions would provide valuable information for confirming the structure of the molecule.

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
131.9978[C₄H₅ClO]⁺CO
131.9978[C₅H₅O₂]⁺Cl
103.9999[C₄H₅O]⁺Cl

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the presence of the α-dicarbonyl chromophore is expected to give rise to characteristic n→π* and π→π* transitions. The n→π* transition, which is typically weaker, is expected to occur at a longer wavelength, while the more intense π→π* transition would appear at a shorter wavelength. The presence of the chlorine atom may cause a slight shift in the absorption maxima compared to the unsubstituted cyclopentane-1,2-dione.

However, a search of the available scientific literature and spectral databases did not yield specific experimental UV-Vis absorption data for this compound. Therefore, the exact λmax values and molar absorptivities for this compound cannot be reported at this time.

X-ray Diffraction Analysis of Crystalline Forms

To perform X-ray diffraction analysis, a single crystal of the compound of sufficient size and quality is required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate a model of the crystal structure.

Despite a thorough search of crystallographic databases and the scientific literature, no published X-ray diffraction data for this compound was found. Consequently, information regarding its crystal system, space group, and specific geometric parameters is not available.

Computational and Theoretical Studies on 3 Chlorocyclopentane 1,2 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-chlorocyclopentane-1,2-dione.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the optimized molecular geometry, bond lengths, bond angles, and electronic properties of this compound.

For instance, DFT calculations could be employed to determine the equilibrium geometry of the molecule, revealing the precise spatial arrangement of its atoms. These calculations would likely show the cyclopentane (B165970) ring adopting a specific conformation to minimize steric strain. Furthermore, analysis of the electronic structure would involve mapping the electron density distribution, identifying regions of high and low electron density, which are crucial for predicting the molecule's reactivity. The calculated distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterValue
C-C Bond Lengths (ring)1.52 - 1.55 Å
C=O Bond Lengths~1.21 Å
C-Cl Bond Length~1.78 Å
C-C-C Bond Angles (ring)103° - 106°
O=C-C Bond Angles125° - 128°

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. nih.gov These methods, while often more computationally intensive than DFT, can provide highly accurate results for molecular properties. nih.gov For this compound, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), could be used to corroborate the results obtained from DFT and to further refine the understanding of its electronic structure and energy. These methods are particularly useful for studying systems where electron correlation effects are significant.

Reaction Pathway Analysis and Transition State Modeling

Computational methods are invaluable for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies.

For example, the halogenation of ketones is known to proceed through enol or enolate intermediates. youtube.comorganicchemistrytutor.comlibretexts.org Theoretical modeling could be used to investigate the acid- or base-catalyzed enolization of this compound and its subsequent reaction with electrophiles. Transition state modeling would allow for the determination of the geometry of the high-energy transition state structures, providing critical information about the factors that control the reaction rate and selectivity.

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule, corresponding to the peaks in its IR spectrum. The calculated frequencies for the carbonyl (C=O) stretching vibrations, for instance, would be expected to appear in the characteristic region for ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of the chemical shifts for the 1H and 13C nuclei can be made. These predictions are based on the calculated electronic environment around each nucleus and can be compared with experimental NMR data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
IR SpectroscopyC=O stretching frequency: ~1720-1750 cm-1
13C NMR SpectroscopyC=O chemical shifts: ~190-210 ppm
1H NMR SpectroscopyChemical shifts dependent on the specific proton environment

Note: The data in this table is illustrative and based on general principles and data for similar functional groups.

Structure-Reactivity and Structure-Property Relationship Studies

By systematically modifying the structure of this compound in silico, computational studies can establish relationships between its structure and its chemical reactivity or physical properties. For example, the effect of substituting the chlorine atom with other halogens on the molecule's electronic properties and reactivity could be investigated. These studies, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) studies, are valuable for designing new molecules with desired characteristics.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

The inherent reactivity of 3-Chlorocyclopentane-1,2-dione, stemming from its vicinal dicarbonyl functionality and the presence of a reactive chlorine atom, establishes it as a powerful and versatile precursor in the synthesis of a wide array of complex organic molecules.

Precursor for Natural Product Synthesis

While direct and extensive examples of the application of this compound in the total synthesis of specific natural products are not widely documented in readily available literature, its structural motif is analogous to key intermediates in the synthesis of various cyclopentanoid natural products. The cyclopentane-1,2-dione core is a feature found in a number of biologically active molecules. Synthetic strategies often involve the construction of such dione (B5365651) systems, which can then be further elaborated. The chlorine atom in the 3-position offers a handle for stereocontrolled introduction of other functional groups, a crucial aspect in the asymmetric synthesis of complex natural products.

Synthesis of Functionalized Cyclic Systems

The synthesis of functionalized cyclic systems is a cornerstone of modern organic chemistry, and this compound serves as an important starting material in this context. The dicarbonyl moiety can undergo a variety of classical reactions, including aldol (B89426) condensations, Michael additions, and various cyclization reactions, to build more complex ring systems. The chlorine atom can be displaced by a range of nucleophiles, allowing for the introduction of diverse functionalities. This dual reactivity enables the construction of highly substituted and stereochemically rich cyclopentane (B165970) derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Intermediate in Agrochemical or Specialty Chemical Development

The development of novel agrochemicals and specialty chemicals often relies on the availability of versatile chemical intermediates. While specific, publicly documented examples of this compound as a direct intermediate in the commercial production of specific pesticides or specialty chemicals are limited, its structural features suggest its potential in this area. The cyclopentanedione core is present in some classes of herbicides and pesticides. The ability to functionalize the ring at the 3-position via the chloro group allows for the systematic modification of the molecule's properties, a key strategy in the optimization of agrochemical activity and selectivity.

Development of Novel Reaction Methodologies

The unique electronic and steric properties of this compound make it an interesting substrate for the development of new synthetic methods. Research in this area could explore novel catalytic transformations, stereoselective reactions, and cascade sequences initiated by reactions at either the dicarbonyl unit or the chlorinated carbon. For instance, the development of enantioselective methods to transform the prochiral dione would be of significant interest to the synthetic community. The exploration of its reactivity under various conditions could lead to the discovery of new ways to construct complex molecular architectures.

Advanced Materials Precursors

The potential of this compound as a precursor for advanced materials is an emerging area of interest. The ability to introduce various functional groups onto the cyclopentane ring opens up possibilities for designing monomers for polymerization. These monomers could lead to the creation of polymers with tailored thermal, optical, or electronic properties. For example, the incorporation of this functionalized cyclopentane unit into a polymer backbone could influence its conformational properties and lead to materials with unique characteristics. Further research is needed to fully explore the potential of this compound in the synthesis of novel functional polymers and other advanced materials.

Green Chemistry and Sustainable Synthesis of 3 Chlorocyclopentane 1,2 Dione

Solvent Selection and Minimization in Synthetic Protocols

The choice of solvent is critical in green chemistry as solvents account for a significant portion of the waste generated in chemical processes. Traditional synthesis of halogenated carbonyl compounds often employs halogenated solvents, such as chloroform (B151607) or carbon tetrachloride, which raise significant environmental and health concerns. Research into the synthesis of related cyclopentanedione derivatives has shown that chlorinated solvents can be effective for certain reactions. beilstein-journals.org However, the drive for sustainability necessitates a shift towards greener alternatives.

The ideal green solvent should be non-toxic, derived from renewable resources, biodegradable, and easily recyclable, while still enabling high reaction yields and selectivity. Several classes of solvents have emerged as promising alternatives. For instance, bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as replacements for conventional volatile organic compounds (VOCs). mdpi.com These solvents often exhibit lower toxicity and are less environmentally harmful. mdpi.com Ionic liquids (ILs) and deep eutectic solvents (DESs) represent another frontier, offering properties like low vapor pressure and high thermal stability, which can reduce air pollution and allow for easier catalyst recycling. rsc.orgtext2fa.ir

Minimizing solvent use is as crucial as the selection itself. This can be achieved by designing processes with higher concentrations or exploring solvent-free reaction conditions, a technique that has proven effective in certain organocatalytic syntheses. mdpi.com

Table 1: Comparison of Conventional and Green Solvents for Organic Synthesis

Solvent Class Example(s) Key Green Attributes Potential Drawbacks
Halogenated Dichloromethane, Chloroform High solvency for many reactants Toxic, environmentally persistent, often petroleum-derived
Bio-derived Ethers 2-MeTHF, CPME Renewable origin, lower toxicity, easier to recycle Can form peroxides, may have different solvency profiles
Ionic Liquids (ILs) [BMIM][BF4] Low volatility, tunable properties, high thermal stability Potential toxicity, high cost, may be difficult to purify
Deep Eutectic Solvents (DESs) Choline chloride:urea Biodegradable, low cost, simple preparation Often high viscosity, limited thermal stability

Catalyst Development for Enhanced Sustainability

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. For the synthesis of 3-Chlorocyclopentane-1,2-dione, the focus is on developing catalysts that are recyclable, non-toxic, and highly active.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral 2-aminobenzimidazole (B67599) derivatives, for example, have been shown to effectively catalyze the enantioselective α-chlorination of β-ketoesters and 1,3-diketones. mdpi.com These catalysts often operate through a bifunctional mechanism, activating both the dicarbonyl compound and the electrophilic chlorine source, such as N-chlorosuccinimide (NCS). mdpi.com The use of such metal-free catalysts avoids the issues of heavy metal contamination in the final product and waste streams.

Table 2: Sustainable Catalysis Approaches for Halogenation

Catalyst Type Example Mechanism Advantages
Organocatalyst 2-Aminobenzimidazole Bifunctional activation of nucleophile and electrophile Metal-free, high enantioselectivity, mild conditions
Lewis Acid InCl₃, ZnO nanoparticles Increases electrophilicity of carbonyl groups Can be used in aqueous media, potential for recyclability
Natural Organocatalyst Mango peel extract Provides catalytic surface/active sites Derived from waste biomass, biodegradable, low cost

Atom Economy and Waste Reduction Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A reaction with high atom economy generates minimal waste, as most atoms from the reactants are utilized in forming the final product.

The synthesis of this compound can be achieved via the α-halogenation of the precursor, cyclopentane-1,2-dione. The choice of the chlorinating agent significantly impacts the atom economy. For example, using elemental chlorine (Cl₂) for direct chlorination is highly atom-economical.

Reaction: C₅H₆O₂ + Cl₂ → C₅H₅ClO₂ + HCl

In this reaction, the theoretical atom economy can be calculated as follows:

Molecular Weight of C₅H₅ClO₂ = 132.54 g/mol nih.gov

Molecular Weight of C₅H₆O₂ = 98.10 g/mol wikipedia.org

Molecular Weight of Cl₂ = 70.90 g/mol

Atom Economy = [MW of Product / (Sum of MW of all Reactants)] x 100 = [132.54 / (98.10 + 70.90)] x 100 ≈ 78.5%

In contrast, using a reagent like N-chlorosuccinimide (NCS) introduces a large portion of atoms that end up as a byproduct (succinimide), leading to a significantly lower atom economy. rsc.org Therefore, a key strategy for waste reduction is the selection of reagents that maximize atom economy. jocpr.comrsc.org Other waste reduction strategies include the recycling of solvents and catalysts and the development of one-pot synthesis procedures that minimize intermediate purification steps, thereby reducing material and solvent loss.

Biocatalytic Approaches in Environmentally Benign Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering remarkable selectivity and operating under mild, environmentally friendly conditions (aqueous media, ambient temperature, and neutral pH). For the synthesis of this compound, enzymatic halogenation presents a highly sustainable alternative to traditional chemical methods.

Vanadium-dependent chloroperoxidases (vCPOs) are enzymes that can catalyze the chlorination of organic substrates. researchgate.net For instance, a recombinant vCPO from the marine fungus Hortaea werneckii has been shown to catalyze the formation of hypohalous acid (HOX) from a halide and hydrogen peroxide. researchgate.net This highly reactive intermediate is then released into the surrounding medium where it can react with an electron-rich substrate, such as cyclopentane-1,2-dione, to yield the chlorinated product. researchgate.net

This enzymatic approach avoids the use of harsh reagents and conditions associated with conventional chlorination. The high specificity of enzymes can also lead to excellent regio- and enantioselectivity, which is often difficult to achieve with traditional catalysts. The use of biocatalysts represents a significant step towards developing truly green and sustainable manufacturing processes for fine chemicals.

Process Intensification and Flow Chemistry Considerations

Process intensification (PI) aims to develop substantially smaller, cleaner, and more energy-efficient technologies for chemical production. cobaltcommunications.com Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch reactors, is a key enabling technology for PI. mdpi.com

The halogenation of ketones is often a fast and highly exothermic reaction, which can pose safety and selectivity challenges in large-scale batch production. researchgate.net Continuous flow reactors, such as microreactors, offer superior control over reaction parameters like temperature, pressure, and reaction time due to their high surface-area-to-volume ratio. rsc.org This enhanced heat transfer capability allows for the safe handling of highly reactive and toxic reagents like elemental halogens, while minimizing the formation of byproducts. researchgate.net

In a flow chemistry setup for the synthesis of this compound, solutions of cyclopentane-1,2-dione and a chlorinating agent could be precisely mixed and reacted within a temperature-controlled channel. The short residence time in the reactor can increase throughput and yield, while the small reaction volume enhances process safety. rsc.org Combining flow chemistry with other enabling technologies, such as ultrasound or microwave irradiation, can further intensify the process, leading to even faster reaction rates and higher efficiencies. unito.it These advanced manufacturing methods are pivotal for the future of sustainable chemical synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.